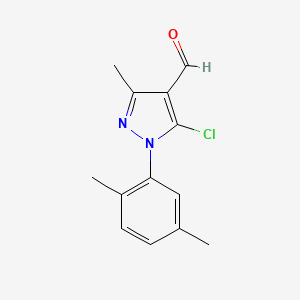

5-chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-(2,5-dimethylphenyl)-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c1-8-4-5-9(2)12(6-8)16-13(14)11(7-17)10(3)15-16/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRJVMAJUNVUDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=C(C(=N2)C)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 956046-50-7) is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₃ClN₂O

- Molecular Weight : 248.71 g/mol

- Structure : The compound features a pyrazole core with a chloro substituent and a dimethylphenyl group, which may contribute to its biological efficacy.

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines. For instance:

- Mechanism of Action : These compounds often inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways .

- Case Study : A study involving related pyrazoles demonstrated cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin, suggesting potential for synergistic therapy .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented:

- Inhibition of COX Enzymes : Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play crucial roles in the inflammatory response. For example, select derivatives exhibited IC₅₀ values lower than standard anti-inflammatory drugs like diclofenac .

- Research Findings : A recent review highlighted that certain pyrazole compounds demonstrated significant anti-inflammatory effects in various models, with some showing superior activity compared to traditional NSAIDs .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have also been explored:

- Broad Spectrum : Studies indicate that these compounds possess activity against both bacterial and fungal strains. The structure of this compound suggests that it may similarly exhibit antimicrobial effects.

- Case Studies : Related pyrazoles have shown efficacy against several pathogenic fungi and bacteria, indicating potential for development as antimicrobial agents .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of pyrazole derivatives is critical for optimizing their biological activity:

- Synthetic Methods : Various synthetic routes have been developed to create pyrazole derivatives with enhanced activity. The Vilsmeier-Haack reaction is one such method that has been used effectively in synthesizing these compounds .

- SAR Insights : Modifications at specific positions on the pyrazole ring significantly influence biological activity. For instance, the presence of halogens such as chlorine has been linked to increased potency against cancer cells .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Variations in substituents on the phenyl ring and pyrazole core significantly alter physical properties such as melting points (m.p.), molecular weights, and spectral characteristics. Key examples include:

- Melting Points : Chlorine substituents (e.g., 4-chlorophenyl in compound 3b ) increase m.p. due to enhanced intermolecular halogen bonding and molecular symmetry.

- Spectral Shifts : Methyl groups (e.g., 2,5-dimethylphenyl in the target compound) introduce upfield shifts in ¹H-NMR (e.g., δ 2.42 for methyl in compound 3c ).

Structural and Crystallographic Differences

- Molecular Geometry : In 4-(4-chlorobenzyl)-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one, the phenyl ring is tilted at 34.9° relative to the pyrazole ring, influencing crystal packing . Similar steric effects are expected for the 2,5-dimethylphenyl group in the target compound.

- Hydrogen Bonding : N–H⋯O interactions in crystal structures (e.g., compound 3a ) stabilize molecular arrangements, a feature likely shared by the target compound.

Database Comparisons

- Similarity Scores : The target compound shares 95–96% similarity with derivatives like 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 77509-93-4) and 5-chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 1046784-61-5), differing primarily in substituent position or alkyl chain length .

Q & A

Q. What are the established synthetic routes for preparing 5-chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via the Vilsmeier–Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with a chlorinating agent (e.g., POCl₃) and DMF to introduce the aldehyde group at the 4-position . Another method involves nucleophilic substitution of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with phenols or substituted aryloxy groups under basic conditions (e.g., K₂CO₃) . Reaction optimization often requires precise temperature control (0–100°C) and solvent selection (e.g., DMF or THF).

Q. How is the crystal structure of this compound determined, and what key structural features are observed?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. For example, the title compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 6.7637(4) Å, b = 6.8712(3) Å, c = 22.4188(10) Å, and β = 93.8458(14)° . Key features include:

- Planarity : The aldehyde group is nearly coplanar with the pyrazole ring (dihedral angle <5°), facilitating conjugation.

- Intermolecular interactions : C–H···O hydrogen bonds stabilize the crystal packing .

| Crystallographic Data | Values |

|---|---|

| Space group | P2₁/c |

| Z (molecules per unit cell) | 4 |

| Density (g/cm³) | 1.429 |

| R-factor | 0.039 |

Q. What spectroscopic methods are used to characterize this compound?

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ ~9.8–10.2 ppm, while pyrazole ring protons resonate at δ 6.5–8.0 ppm .

- IR spectroscopy : Strong absorption bands at ~1680–1700 cm⁻¹ confirm the aldehyde C=O stretch .

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) are observed at m/z corresponding to the molecular formula C₁₄H₁₃ClN₂O (calc. 260.07) .

Advanced Research Questions

Q. How can computational tools like Mercury CSD aid in analyzing structural data for pyrazole derivatives?

The Mercury CSD software enables:

- Packing similarity analysis : Comparing crystal structures of related derivatives to identify conserved intermolecular interactions (e.g., π-π stacking, halogen bonding) .

- Void visualization : Mapping solvent-accessible regions to assess stability or potential for co-crystallization .

- Database mining : Extracting geometric parameters (e.g., bond lengths, angles) from the Cambridge Structural Database (CSD) to validate experimental results .

Q. How can researchers resolve contradictions in reactivity data for substituted pyrazole carbaldehydes?

Contradictions often arise from substituent electronic effects . For example:

- Electron-withdrawing groups (e.g., -Cl, -CF₃) at the pyrazole 3-position decrease aldehyde reactivity in nucleophilic additions due to reduced electrophilicity .

- Steric hindrance : Bulky aryl groups (e.g., 2,5-dimethylphenyl) can slow reaction kinetics in condensation reactions .

Methodological approach :

Q. What strategies optimize the synthesis of pyrazole carbaldehyde derivatives for bioactivity screening?

Q. How is the anticonvulsant activity of pyrazole carbaldehyde derivatives evaluated in preclinical studies?

- In vivo models :

- Dose-response analysis : ED₅₀ values are calculated to compare potency.

- Structure-activity relationship (SAR) : Modifying the aryl or aldehyde group alters activity. For example, 4-substituted hydrazide derivatives show enhanced efficacy .

Methodological Challenges and Solutions

Q. How to address low yields in Vilsmeier–Haack reactions for pyrazole carbaldehydes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.